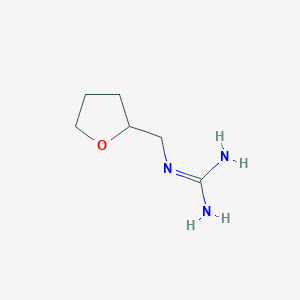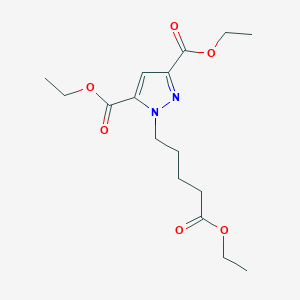
N-(tetrahydrofuran-2-ylmethyl)guanidine
Overview
Description
“N-(tetrahydrofuran-2-ylmethyl)guanidine” is a chemical compound with the molecular formula C6H13N3O . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of guanidines, including “this compound”, can be achieved through various methods. One approach involves a one-pot synthesis of diverse N, N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a guanidine group attached to a tetrahydrofuran ring via a methylene bridge. The molecular weight of this compound is 143.19 g/mol.
Scientific Research Applications
Guanidine Chemistry and Synthesis
Guanidines, including N-(tetrahydrofuran-2-ylmethyl)guanidine, play a crucial role in synthetic chemistry. They are known for their versatility and are used in a myriad of biological activities. The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor followed by deprotection. Various agents like thiourea derivatives, S-methylisothiourea, and N,N′,N″-trisubstituted guanidines have been employed as guanidine precursors. This synthesis process is pivotal in the preparation of both acyclic and cyclic guanidines, which are present in many natural products and compounds of medicinal interest (Selig, 2017) (Shaw, Grayson, & Rozas, 2015).
One-Step Synthesis Approach
A notable synthesis approach for acyclic guanidines, including this compound, involves the reaction of isothiouronium iodides with amines in tetrahydrofuran. This process proceeds under ambient conditions without the need for N-protection/deprotection, offering a convenient and efficient route for preparing substituted guanidines in quantitative yields (Aoyagi, Furusho, & Endo, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Guanidine and its derivatives are known to play a crucial role in various biological functions . They are a privileged structure in many natural products, biochemical processes, and pharmaceuticals .
Mode of Action
Guanidine derivatives are known to exhibit both nucleophilic and electrophilic characters . It can be assumed that the aminal function of guanidine will act as an N-nucleophile in the additions of unsaturated compounds .
Biochemical Pathways
Guanidines are known to serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Result of Action
Guanidine derivatives are known to play key roles in various biological functions .
Action Environment
The chemical properties of guanidine derivatives, featuring both nucleophilic and electrophilic characters, might be influenced by environmental conditions .
properties
IUPAC Name |
2-(oxolan-2-ylmethyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(8)9-4-5-2-1-3-10-5/h5H,1-4H2,(H4,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMZRAJYIBXOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Tert-butoxycarbonyl)amino]-3-[4-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B3138417.png)



![N-[3-(2-Amino-4-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3138459.png)


![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)

![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)
![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)
![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)
![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)
